

Chemical structure and properties of RS-100329

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Compound of Interest

Compound Name: RS-100329

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RS-100329: A Technical Guide for Researchers

An In-depth Overview of the Chemical Structure, Pharmacological Properties, and Experimental Evaluation of the Potent and Selective α 1A-Adrenoceptor Antagonist, **RS-100329**.

This technical guide provides a comprehensive overview of **RS-100329**, a potent and selective α 1A-adrenoceptor antagonist, designed for researchers, scientists, and professionals in drug development. This document details its chemical structure, pharmacological properties, and the experimental methodologies used for its characterization.

Chemical Structure and Properties

RS-100329 hydrochloride is a synthetic, small-molecule antagonist with high affinity and selectivity for the α 1A-adrenergic receptor subtype.^{[1][2][3]} Its chemical and physical properties are summarized in the table below.

Property	Value
Chemical Name	5-Methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]-1-piperazinyl]propyl]-2,4(1H,3H)-pyrimidinedione hydrochloride
Molecular Formula	C20H25F3N4O3 · HCl
Molecular Weight	462.89 g/mol
CAS Number	1215654-26-4
PubChem CID	11340200
InChI Key	CWVABCXVOAVUJL-UHFFFAOYSA-N
SMILES	<chem>Cl.CC1=CNC(=O)N(CCCN2CCN(CC2)C2=C(OCC(F)(F)F)C=CC=C2)C1=O</chem>
Purity	≥98% (HPLC)
Solubility	Soluble to 100 mM in water
Storage	Store at room temperature

Pharmacological Properties and Data

RS-100329 is a highly potent and selective antagonist of the α 1A-adrenoceptor. This selectivity has been demonstrated in both radioligand binding assays using cloned human adrenoceptors and in functional studies on isolated tissues.

Binding Affinity

Radioligand binding studies have been conducted on intact Chinese Hamster Ovary (CHO-K1) cells expressing cloned human α 1A-, α 1B-, and α 1D-adrenoceptors. These experiments demonstrate the high affinity and selectivity of **RS-100329** for the α 1A subtype.

Adrenoceptor Subtype	pKi	Selectivity vs. α 1A
α 1A	9.6	-
α 1B	7.5	126-fold
α 1D	7.9	50-fold

Functional Antagonism

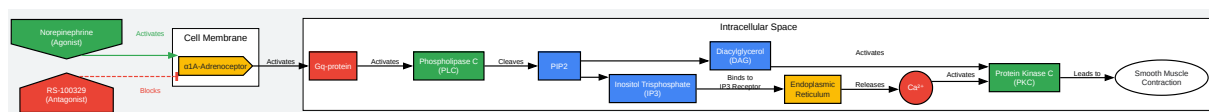
The functional antagonist activity of **RS-100329** has been evaluated in various isolated smooth muscle preparations by measuring its ability to inhibit noradrenaline-induced contractions. The pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response, is a measure of its functional potency.

Tissue Preparation	Agonist	pA2 of RS-100329	Predominant α 1-Subtype
Human Lower Urinary Tract (LUT)	Noradrenaline	9.2	α 1A
Rabbit Bladder Neck	Noradrenaline	9.2	α 1A
Human Renal Artery (HRA)	Noradrenaline	7.3	α 1D
Rat Aorta (RA)	Noradrenaline	7.9	α 1D

Signaling Pathway

RS-100329 acts as an antagonist at the α 1A-adrenergic receptor, a G-protein coupled receptor (GPCR) of the Gq subtype. In its natural state, the binding of an agonist like norepinephrine to the α 1A-adrenoceptor initiates a signaling cascade. This involves the activation of Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺). The increased intracellular Ca²⁺ and DAG together activate Protein Kinase C

(PKC), leading to downstream cellular responses, such as smooth muscle contraction. **RS-100329**, by blocking the initial binding of the agonist, inhibits this entire signaling pathway.



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Caption: α 1A-Adrenergic Receptor Signaling Pathway and Inhibition by **RS-100329**.

Experimental Protocols

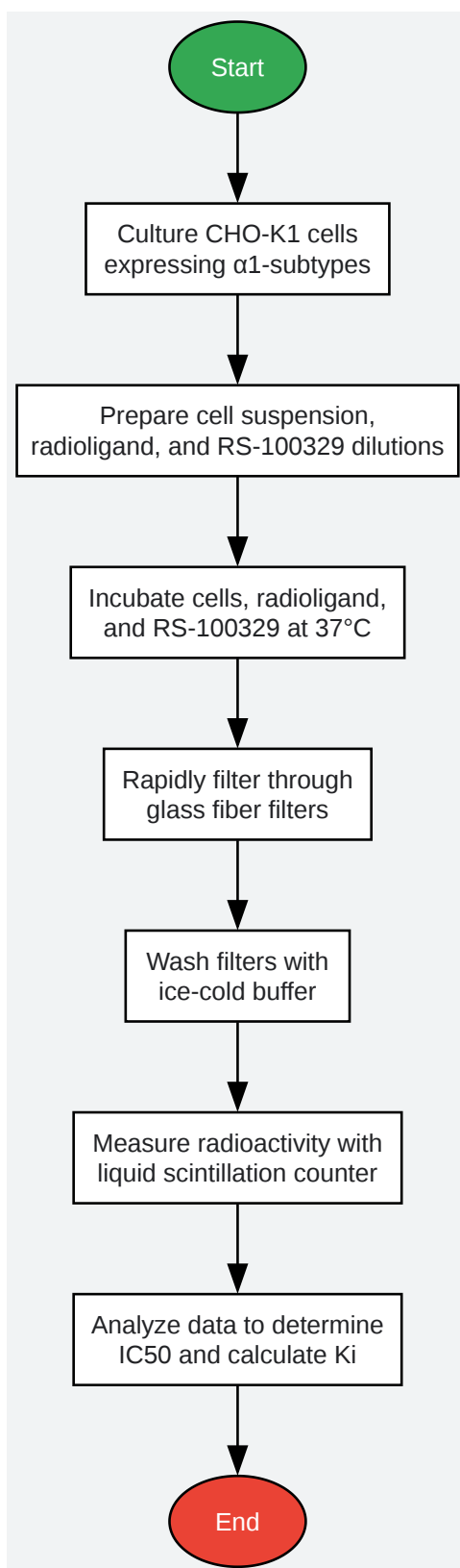
The following are detailed methodologies for the key experiments cited in the characterization of **RS-100329**.

Radioligand Binding Assay (Intact Cells)

This protocol describes a competitive radioligand binding assay to determine the affinity (K_i) of **RS-100329** for human α 1-adrenoceptor subtypes expressed in CHO-K1 cells.

- Cell Culture: CHO-K1 cells stably transfected with human α 1A-, α 1B-, or α 1D-adrenoceptor cDNA are cultured to confluence in appropriate cell culture medium.
- Cell Preparation: On the day of the assay, cells are harvested and washed with a suitable buffer (e.g., phosphate-buffered saline).
- Assay Conditions:
 - Radioligand: A subtype-selective radioligand (e.g., [3 H]-prazosin for α 1B and α 1D, or a specific α 1A radioligand) is used at a fixed concentration, typically near its K_d value.
 - Competitor: **RS-100329** is prepared in a series of dilutions.

- Incubation: The cell suspension, radioligand, and competitor (or buffer for total binding) are incubated in a final volume (e.g., 250 µL) in 96-well plates. Incubation is carried out at 37°C for a sufficient time to reach equilibrium (e.g., 60 minutes).
- Non-specific Binding: Determined in the presence of a high concentration of a non-selective antagonist (e.g., 10 µM phentolamine).
- Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. The filters are washed multiple times with ice-cold buffer to separate bound from free radioligand.
- Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
- Data Analysis: The concentration of **RS-100329** that inhibits 50% of specific binding (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.



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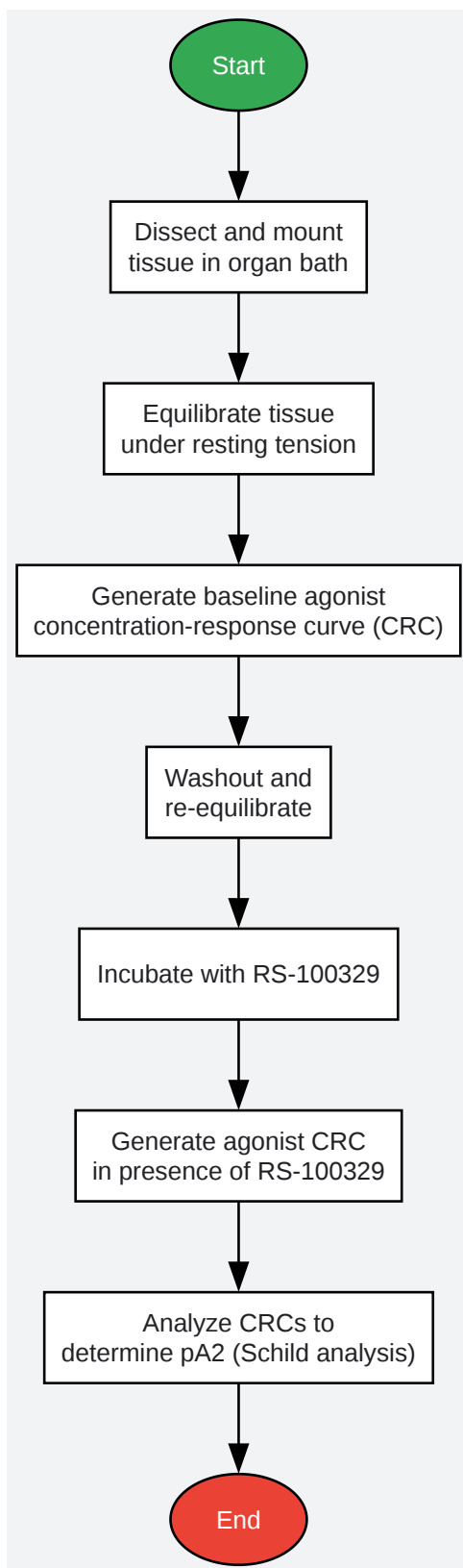
Caption: Experimental Workflow for Radioligand Binding Assay.

In Vitro Functional Antagonism Assay (Isolated Tissues)

This protocol outlines the methodology to determine the functional antagonist potency (pA₂) of **RS-100329** in isolated smooth muscle tissues.

- Tissue Preparation:
 - Tissues such as human lower urinary tract, rabbit bladder neck, human renal artery, or rat thoracic aorta are obtained and dissected in cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
 - The tissues are cut into rings or strips and mounted in organ baths containing the physiological salt solution, maintained at 37°C, and continuously bubbled with 95% O₂ / 5% CO₂.
- Equilibration: The tissues are allowed to equilibrate under a resting tension (e.g., 1-2 grams) for a period of time (e.g., 60-90 minutes), with periodic washing.
- Contraction:
 - A cumulative concentration-response curve to an agonist (e.g., noradrenaline) is established to determine the baseline contractile response.
 - After washout and a re-equilibration period, the tissues are incubated with a specific concentration of **RS-100329** for a set time (e.g., 30-60 minutes).
 - A second cumulative concentration-response curve to the agonist is then generated in the presence of **RS-100329**.
- Data Analysis:
 - The concentration-response curves for the agonist in the absence and presence of the antagonist are plotted.
 - The dose ratio (the ratio of the agonist EC₅₀ in the presence of the antagonist to the agonist EC₅₀ in the absence of the antagonist) is calculated.

- A Schild plot is constructed by plotting the $\log(\text{dose ratio} - 1)$ against the negative log of the molar concentration of the antagonist. The x-intercept of the linear regression of the Schild plot provides the pA_2 value.



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Caption: Experimental Workflow for Functional Antagonism Assay.

In Vivo Activity

While detailed protocols for in vivo studies are beyond the scope of this guide, it is noteworthy that **RS-100329** has been shown to be active in vivo. In animal models, it has been demonstrated to reduce baseline urethral pressure and inhibit reflex urethral contractions, consistent with its $\alpha 1A$ -adrenoceptor antagonist activity. This suggests its potential therapeutic utility in conditions such as benign prostatic hyperplasia, where antagonism of $\alpha 1A$ -adrenoceptors in the lower urinary tract is a key therapeutic strategy.

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